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Compound of Interest

Compound Name: De-O-methylacetovanillochromene

Cat. No.: B014857 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction:

De-O-methylacetovanillochromene is a chromene derivative of interest for its potential

pharmacological activities. Chromenes are a class of heterocyclic compounds that form the

backbone of many natural products and synthetic molecules with diverse biological properties.

Accurate and comprehensive analytical characterization is crucial for the identification, purity

assessment, and elucidation of the structure-activity relationships of De-O-
methylacetovanillochromene. This document provides detailed application notes and

experimental protocols for the characterization of this compound using modern analytical

techniques.

Postulated Structure
Due to the limited availability of public data on "De-O-methylacetovanillochromene," we

postulate a likely structure based on its name. "Acetovanillochromene" suggests a chromene

core substituted with an acetyl group and a vanillyl-like moiety. The "De-O-methyl" prefix

indicates the removal of a methyl group from an ether, likely the methoxy group of the vanillyl

portion.

Figure 1: Postulated Structures
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A) Acetovanillochromene: A plausible parent structure.

B) De-O-methylacetovanillochromene: The target analyte, with a hydroxyl group in place

of the methoxy group.

(Note: These are hypothetical structures for the purpose of outlining analytical methodologies.)

Analytical Techniques for Characterization
A combination of chromatographic and spectroscopic methods is recommended for the

comprehensive characterization of De-O-methylacetovanillochromene.

High-Performance Liquid Chromatography (HPLC): For separation, quantification, and purity

assessment.

Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile derivatives

and structural elucidation based on fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation (¹H

and ¹³C NMR).

Ultraviolet-Visible (UV-Vis) Spectroscopy: For preliminary characterization based on

chromophores.

Data Presentation: Comparative Quantitative Data
The following tables summarize hypothetical, yet expected, quantitative data for the

characterization of Acetovanillochromene and its de-O-methylated derivative. This data is

intended to serve as a guide for expected analytical outcomes.

Table 1: HPLC-UV Data
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Compound
Retention Time
(min)

λmax (nm) Purity (%)

Acetovanillochromene 12.5 278, 320 >98

De-O-

methylacetovanillochr

omene

10.2 285, 335 >98

Table 2: Mass Spectrometry Data

Compound Ionization Mode [M+H]⁺ (m/z)
Key Fragments
(m/z)

Acetovanillochromene ESI+ 311.12 268, 165, 151

De-O-

methylacetovanillochr

omene

ESI+ 297.10 254, 151, 137

Table 3: ¹H NMR Chemical Shift Data (Hypothetical, in CDCl₃)

Proton Assignment
Acetovanillochromene (δ,
ppm)

De-O-
methylacetovanillochrome
ne (δ, ppm)

Aromatic CH (Chromene) 6.5-7.5 (m) 6.5-7.5 (m)

Aromatic CH (Vanillyl) 6.8-7.2 (m) 6.7-7.1 (m)

OCH₃ 3.90 (s) -

CH₃ (Acetyl) 2.50 (s) 2.48 (s)

OH (Phenolic) - 5.80 (s, br)

Chromene specific protons (Varies with exact structure) (Varies with exact structure)

Table 4: ¹³C NMR Chemical Shift Data (Hypothetical, in CDCl₃)
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Carbon Assignment
Acetovanillochromene (δ,
ppm)

De-O-
methylacetovanillochrome
ne (δ, ppm)

C=O (Acetyl) 198.0 197.8

Aromatic C-O 148.5, 146.8 145.2, 144.5

Aromatic C 110-130 112-132

OCH₃ 56.1 -

CH₃ (Acetyl) 26.5 26.3

Chromene specific carbons (Varies with exact structure) (Varies with exact structure)

Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the separation and purity analysis of De-O-
methylacetovanillochromene.

Instrumentation:

HPLC system with a UV-Vis or Diode Array Detector (DAD)

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

Acetonitrile (HPLC grade)

Water (HPLC grade)

Formic acid (0.1%)

Procedure:

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
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Mobile Phase:

A: 0.1% Formic acid in Water

B: 0.1% Formic acid in Acetonitrile

Chromatographic Conditions:

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL

Column Temperature: 30 °C

Detection Wavelength: 280 nm (or DAD scan from 200-400 nm)

Gradient Elution:

Time (min) %A %B

0 70 30

20 30 70

25 30 70

26 70 30

| 30 | 70 | 30 |

Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of derivatized De-O-methylacetovanillochromene to

enhance volatility.

Instrumentation:

GC-MS system with an electron ionization (EI) source

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
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Reagents:

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS

Pyridine

Procedure:

Derivatization:

To 100 µg of the dried sample, add 50 µL of pyridine and 100 µL of BSTFA.

Heat the mixture at 70 °C for 1 hour.

GC-MS Conditions:

Injector Temperature: 280 °C

Carrier Gas: Helium at a constant flow of 1.2 mL/min

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 min

Ramp: 10 °C/min to 300 °C

Hold: 10 min at 300 °C

MS Conditions:

Ion Source Temperature: 230 °C

Quadrupole Temperature: 150 °C

Ionization Energy: 70 eV

Scan Range: 50-550 m/z

Nuclear Magnetic Resonance (NMR) Spectroscopy
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This protocol outlines the acquisition of ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation:

NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

Tetramethylsilane (TMS) as an internal standard

Procedure:

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the

deuterated solvent.

¹H NMR Acquisition:

Pulse Program: Standard single pulse

Spectral Width: -2 to 12 ppm

Number of Scans: 16-64

Relaxation Delay: 2 s

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled

Spectral Width: 0 to 220 ppm

Number of Scans: 1024 or more

Relaxation Delay: 5 s

Ultraviolet-Visible (UV-Vis) Spectroscopy
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This protocol is for obtaining the UV-Vis absorption spectrum.

Instrumentation:

UV-Vis spectrophotometer

Reagents:

Methanol or Ethanol (spectroscopic grade)

Procedure:

Sample Preparation: Prepare a 10 µg/mL solution of the sample in the chosen solvent.

Measurement:

Use a quartz cuvette with a 1 cm path length.

Use the solvent as a blank.

Scan the sample from 200 to 600 nm.

Identify the wavelength(s) of maximum absorbance (λmax).

Visualizations
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Caption: Experimental workflow for the synthesis and characterization of De-O-
methylacetovanillochromene.
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Caption: Hypothetical signaling pathway inhibited by De-O-methylacetovanillochromene.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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